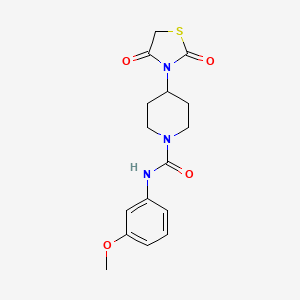
4-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C16H19N3O4S and its molecular weight is 349.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide is a derivative of thiazolidinediones, which have garnered attention for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
- Molecular Formula : C₁₆H₁₉N₃O₄S
- Molecular Weight : 349.4 g/mol
- CAS Number : 1798543-09-5
Thiazolidinedione derivatives, including the compound , exert their biological effects through several mechanisms:
- Apoptosis Induction : They disrupt the cell cycle and promote apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins, which are critical regulators of apoptosis.
- Inhibition of Pro-inflammatory Cytokines : These compounds can suppress the production of pro-inflammatory cytokines, which is beneficial in inflammatory diseases.
- PPAR-γ Activation : Many thiazolidinediones act as agonists for peroxisome proliferator-activated receptor gamma (PPAR-γ), influencing glucose metabolism and exhibiting anti-diabetic properties .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinedione derivatives:
- Cell Line Studies : The compound demonstrated significant antiproliferative effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5 | MCF-7 | 1.27 |
| 7 | MDA-MB-231 | 1.50 |
| 9 | MDA-MB-231 | 1.31 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : Various derivatives exhibited moderate to strong activity against Gram-positive and Gram-negative bacteria.
| Compound | Bacteria | Activity |
|---|---|---|
| 4a | S. aureus | MIC = 0.5 µg/mL |
| 4s | P. aeruginosa | Moderate |
Case Study 1: Anticancer Effects
A study investigated the effect of thiazolidinedione derivatives on human melanoma cells. The results indicated that certain derivatives could significantly reduce cell viability and induce apoptosis through the activation of caspases and inhibition of Bcl-2 proteins .
Case Study 2: Anti-inflammatory Properties
Another study explored the anti-inflammatory effects of thiazolidinedione derivatives in animal models of inflammation. The results showed a marked decrease in inflammatory markers and pain response, suggesting potential therapeutic applications in inflammatory diseases .
特性
IUPAC Name |
4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-23-13-4-2-3-11(9-13)17-15(21)18-7-5-12(6-8-18)19-14(20)10-24-16(19)22/h2-4,9,12H,5-8,10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTQNPTVAFOCPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCC(CC2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














